molecular formula C12H12FN3S B2748846 5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine CAS No. 2415470-16-3

5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine

Cat. No.: B2748846
CAS No.: 2415470-16-3
M. Wt: 249.31
InChI Key: IGFGINPMMULHRR-UHFFFAOYSA-N
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Description

5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a pyrimidine derivative known for its diverse biological activities. Pyrimidine derivatives are widely recognized for their applications in medicinal chemistry due to their antiviral, antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antifungal and antibacterial properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylpyrimidine: Shares the fluorine and methyl groups but lacks the methylsulfanylphenyl moiety.

    6-Methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine: Similar structure but without the fluorine atom.

Uniqueness

5-fluoro-6-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is unique due to the presence of both the fluorine and methylsulfanylphenyl groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-fluoro-6-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3S/c1-8-11(13)12(15-7-14-8)16-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFGINPMMULHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC(=CC=C2)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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